molecular formula C15H18N2O5S B6751123 Ethyl 3-[(4-methoxyphenyl)sulfonylamino]-1-methylpyrrole-2-carboxylate

Ethyl 3-[(4-methoxyphenyl)sulfonylamino]-1-methylpyrrole-2-carboxylate

Cat. No.: B6751123
M. Wt: 338.4 g/mol
InChI Key: HIMCIJJUPZPXAC-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-methoxyphenyl)sulfonylamino]-1-methylpyrrole-2-carboxylate is a synthetic organic compound that belongs to the class of sulfonamides It is characterized by the presence of a pyrrole ring substituted with an ethyl ester group, a methoxyphenyl sulfonylamino group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(4-methoxyphenyl)sulfonylamino]-1-methylpyrrole-2-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Introduction of the Sulfonylamino Group: The sulfonylamino group can be introduced by reacting the pyrrole derivative with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group on the pyrrole ring can be esterified using ethanol and a catalytic amount of acid, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-methoxyphenyl)sulfonylamino]-1-methylpyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonylamino group or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the pyrrole ring.

    Reduction: Reduced forms of the ester or sulfonylamino groups.

    Substitution: Substituted derivatives at the sulfonylamino or ester positions.

Scientific Research Applications

Ethyl 3-[(4-methoxyphenyl)sulfonylamino]-1-methylpyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-[(4-methoxyphenyl)sulfonylamino]-1-methylpyrrole-2-carboxylate involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological molecules, while the pyrrole ring can participate in π-π interactions. These interactions can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: Similar structure but with a hydroxy group and a phenyl group.

    (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate: Contains a methoxyphenyl group and an acrylate moiety.

Uniqueness

Ethyl 3-[(4-methoxyphenyl)sulfonylamino]-1-methylpyrrole-2-carboxylate is unique due to its combination of a sulfonylamino group and a pyrrole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

ethyl 3-[(4-methoxyphenyl)sulfonylamino]-1-methylpyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S/c1-4-22-15(18)14-13(9-10-17(14)2)16-23(19,20)12-7-5-11(21-3)6-8-12/h5-10,16H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMCIJJUPZPXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN1C)NS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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